molecular formula C21H20O3S2 B7730067 3-Thiophen-2-yl-3-(toluene-4-sulfonyl)-1-p-tolyl-propan-1-one

3-Thiophen-2-yl-3-(toluene-4-sulfonyl)-1-p-tolyl-propan-1-one

Cat. No.: B7730067
M. Wt: 384.5 g/mol
InChI Key: NHQUXPNXAZTMFE-UHFFFAOYSA-N
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Description

3-Thiophen-2-yl-3-(toluene-4-sulfonyl)-1-p-tolyl-propan-1-one is an organic compound that features a thiophene ring, a toluene sulfonyl group, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophen-2-yl-3-(toluene-4-sulfonyl)-1-p-tolyl-propan-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of the Toluene Sulfonyl Group: The toluene sulfonyl group can be introduced via sulfonation reactions using reagents like toluene sulfonyl chloride.

    Attachment of the p-Tolyl Group: The p-tolyl group can be attached through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the toluene groups.

    Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of pharmaceuticals or as a probe in biochemical studies.

    Medicine: Investigation of its biological activity and potential therapeutic effects.

    Industry: Use in the production of materials with specific properties, such as polymers or electronic materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as a pharmaceutical agent, it might interact with enzymes or receptors to exert its effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-Thiophen-2-yl-3-(toluene-4-sulfonyl)-1-phenyl-propan-1-one: Similar structure but with a phenyl group instead of a p-tolyl group.

    3-Thiophen-2-yl-3-(benzene-4-sulfonyl)-1-p-tolyl-propan-1-one: Similar structure but with a benzene sulfonyl group instead of a toluene sulfonyl group.

Uniqueness

The uniqueness of 3-Thiophen-2-yl-3-(toluene-4-sulfonyl)-1-p-tolyl-propan-1-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(4-methylphenyl)sulfonyl-3-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3S2/c1-15-5-9-17(10-6-15)19(22)14-21(20-4-3-13-25-20)26(23,24)18-11-7-16(2)8-12-18/h3-13,21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQUXPNXAZTMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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